8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a hexyl chain, and an imidazo[1,2-g]purine core
Mechanism of Action
Target of action
Compounds similar to the one often target enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR) . These enzymes play a crucial role in cell proliferation, making them a common target for anticancer and antiviral drugs .
Mode of action
These compounds typically inhibit their target enzymes, preventing them from catalyzing essential reactions in nucleotide synthesis. This inhibition can disrupt DNA replication, leading to cell cycle arrest .
Biochemical pathways
The primary pathway affected would be the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . Disruption of this pathway can lead to a decrease in nucleotide availability, hindering DNA synthesis and cell division .
Result of action
The ultimate effect of such compounds is usually the inhibition of cell proliferation. In the context of cancer cells or viral infections, this can help control the spread of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
8-(4-chlorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar core structure but lacks the hexyl chain, which may affect its biological activity.
3-(p-Fluorophenyl)-8-methylpyrido[1,2-e]purine-2,4(1H,3H)-dione: Another analog with a different substituent pattern, which can lead to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the hexyl chain and the chlorophenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-3-4-5-6-11-26-18(27)16-17(23(2)20(26)28)22-19-24(12-13-25(16)19)15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLKGQUFSGQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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